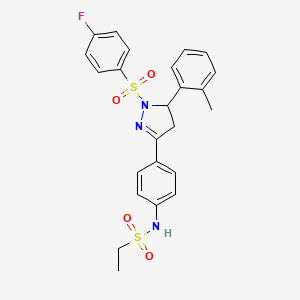
N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O4S2 and its molecular weight is 501.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
A series of sulfonamide derivatives, including the type described, have been synthesized and evaluated for their potential in various bioactivities. These compounds have shown promise as carbonic anhydrase (CA) inhibitors, exhibiting cytotoxic activities that are crucial for anti-tumor activity studies. The derivatives have been tested for their ability to inhibit human cytosolic isoforms hCA I and II, indicating potential applications in cancer therapy (Gul et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds derived from or related to N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have also been investigated for their antimicrobial and antioxidant activities. These studies suggest that such derivatives can act against various bacterial and fungal strains, potentially offering a new avenue for the development of antimicrobial agents. Moreover, some derivatives displayed significant antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Badgujar et al., 2018).
Anticancer and Radiosensitizing Evaluation
Further investigations into sulfonamide derivatives have highlighted their anticancer properties, with several compounds demonstrating higher activity than traditional chemotherapy agents such as doxorubicin. These compounds have been assessed for their in-vitro anticancer activity against various cancer cell lines, including liver cancer. Additionally, some sulfonamides showed potential as radiosensitizers, enhancing the cell-killing effect of radiation therapy (Ghorab et al., 2015).
Inhibition of Enzymes Linked to Neurodegenerative Diseases
Several novel sulfonamide derivatives, including those related to the compound , have been synthesized and found to inhibit acetylcholinesterase (AChE) and carbonic anhydrase enzymes. These enzymes are targets in the treatment of neurodegenerative diseases, such as Alzheimer's disease, suggesting potential therapeutic applications for these compounds (Yamali et al., 2020).
properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-20-12-8-18(9-13-20)23-16-24(22-7-5-4-6-17(22)2)28(26-23)34(31,32)21-14-10-19(25)11-15-21/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKZYOUCOYVWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
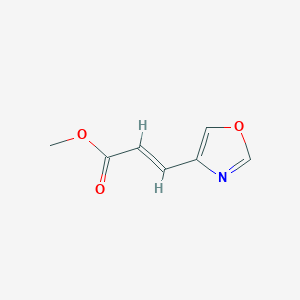

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
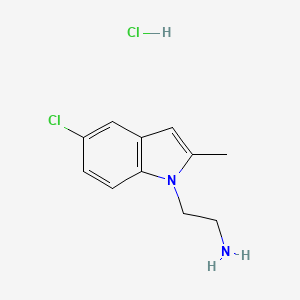
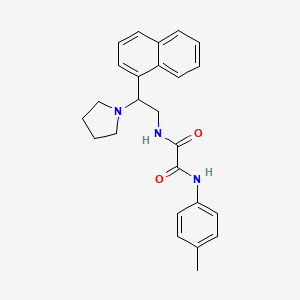
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
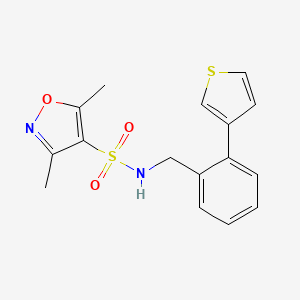
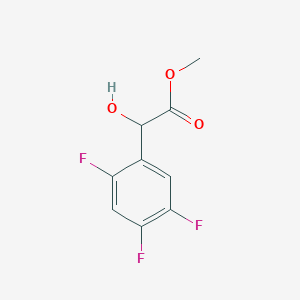
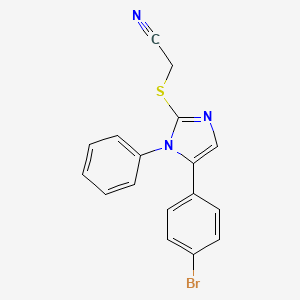
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)